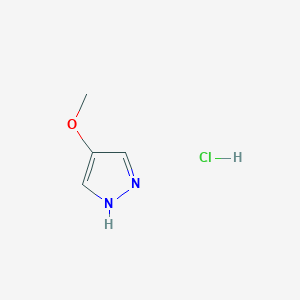

4-methoxy-1H-pyrazole hydrochloride

Description

Significance of Pyrazole (B372694) Heterocycles in Chemical Research

Pyrazoles are a class of heterocyclic compounds that have garnered significant attention from researchers due to their versatile chemical properties and broad spectrum of biological activities. nih.govmdpi.com The pyrazole nucleus is a key structural motif, or pharmacophore, in many compounds that have found applications in medicinal chemistry and agrochemicals. nih.gov Their unique structure allows for a variety of chemical modifications, enabling the synthesis of a vast library of derivatives with diverse properties. mdpi.com

The significance of pyrazoles in chemical research is underscored by their presence in numerous commercially successful products. For instance, the pyrazole ring is a central component in pharmaceuticals like the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. bldpharm.com Furthermore, pyrazole derivatives are investigated for a wide range of therapeutic applications, including as antifungal and antitubercular agents. rsc.org The adaptability of the pyrazole scaffold allows chemists to fine-tune the properties of molecules to achieve desired biological effects.

Contextualization of 4-Methoxy-1H-Pyrazole within Pyrazole Derivatives

The hydrochloride salt form, 4-methoxy-1H-pyrazole hydrochloride, is the specific subject of this article. The formation of a hydrochloride salt is a common strategy in chemistry to improve the stability and handling of a compound, particularly for those that are basic in nature. The pyrazole ring itself is weakly basic and can react with acids like hydrochloric acid (HCl) to form a salt. rsc.org

Overview of Academic Research Trajectories for the Compound Class

The academic research trajectories for pyrazole derivatives are diverse and continue to expand. A significant area of focus is the synthesis of novel substituted pyrazoles to explore their potential in drug discovery. nih.govresearchgate.net Researchers are constantly developing new synthetic methodologies to create complex pyrazole-containing molecules with high efficiency and stereoselectivity. rsc.org

Another major research avenue is the investigation of the biological activities of pyrazole derivatives. This includes screening for a wide range of pharmacological effects. For example, a recent study highlighted the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives and their evaluation as potential antifungal and antitubercular agents. rsc.org

Furthermore, pyrazole derivatives are utilized as building blocks in the synthesis of more complex chemical entities. The specific compound, this compound, has been documented as a reactant in the synthesis of macrocycles intended as CFTR (cystic fibrosis transmembrane conductance regulator) modulators. google.com It has also been used in the preparation of new derivatives of imidazo[4,5-c]quinolines and imidazo[4,5-c] rsc.orgresearchgate.netnaphthyridines, which are being investigated as LRRK2 inhibitors for potential therapeutic applications in neurodegenerative diseases like Parkinson's disease. google.com

Detailed Research Findings

While extensive research on the broad class of pyrazoles is abundant, detailed studies focusing solely on this compound are more limited. However, its use as a chemical intermediate is documented in patent literature, providing insight into its practical application in synthesis.

One notable application is in the synthesis of precursors for macrocyclic compounds. In a patented process, this compound is reacted with tert-butyl N-(2-bromoethyl)carbamate in the presence of cesium carbonate in acetonitrile. This reaction is a key step in building a larger molecular framework. google.com

Another documented use is in the preparation of intermediates for potential kinase inhibitors. A patent describes the reaction of this compound with a suitable reactant in N,N-dimethylformamide with potassium carbonate to yield a substituted pyrazole derivative. google.com

These examples highlight the role of this compound as a valuable building block in the multi-step synthesis of complex, biologically relevant molecules. Its utility lies in the reactivity of the pyrazole ring and the influence of the methoxy (B1213986) substituent on the synthetic outcome.

Data Tables

The following tables provide a summary of the key properties of 4-methoxy-1H-pyrazole and its hydrochloride salt.

Table 1: Properties of 4-methoxy-1H-pyrazole

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-1H-pyrazole |

| Molecular Formula | C₄H₆N₂O |

| Molecular Weight | 98.10 g/mol |

| CAS Number | 14884-01-6 |

| Physical Form | White to Pale-yellow to Yellow-brown Solid |

Data sourced from commercial supplier information and public chemical databases.

Table 2: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-methoxy-1H-pyrazole;hydrochloride |

| Molecular Formula | C₄H₇ClN₂O |

| Molecular Weight | 134.56 g/mol |

| CAS Number | 1955531-08-4 |

Data sourced from commercial supplier information. bldpharm.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxy-1H-pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c1-7-4-2-5-6-3-4;/h2-3H,1H3,(H,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHNPQOWQLMQKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNN=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955531-08-4 | |

| Record name | 4-methoxy-1H-pyrazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 4 Methoxy 1h Pyrazole and Its Derivatives

Classical Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole (B372694) synthesis involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. jk-sci.comyoutube.com This approach is valued for its simplicity and the ready availability of starting materials.

Reactions Involving Hydrazine and its Derivatives with 1,3-Dicarbonyl Compounds or Equivalents

The reaction of hydrazine with 1,3-dicarbonyl compounds is a fundamental method for constructing the pyrazole ring. youtube.com For the synthesis of a 4-methoxy substituted pyrazole, a key starting material would be a 1,3-dicarbonyl compound bearing a methoxy (B1213986) group at the C2 position. The general mechanism involves the initial reaction of one nitrogen of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrazole ring. jk-sci.comresearchgate.net

A variety of hydrazine derivatives can be used, including hydrazine hydrate (B1144303) and substituted hydrazines. The choice of hydrazine can influence the substitution pattern on the resulting pyrazole ring, particularly at the N1 position. The reaction conditions, such as the solvent and catalyst, can also play a crucial role in the reaction's efficiency and outcome. thieme-connect.com

Activated enol ethers serve as valuable equivalents to 1,3-dicarbonyl compounds in pyrazole synthesis. beilstein-journals.org For instance, the reaction of ethyl (ethoxymethylene)cyanoacetate with (4-methoxyphenyl)hydrazine (B1593770) hydrochloride in the presence of a base like potassium carbonate yields ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. prepchem.com

Utilization of Hydrazine Hydrochloride in Pyrazole Formation

Hydrazine hydrochloride is frequently used as a source of hydrazine in pyrazole synthesis. nih.gov Its use can offer advantages in terms of handling and stability compared to anhydrous hydrazine. The reaction of (4-methoxyphenyl)hydrazine hydrochloride with ethyl (ethoxymethylene)cyanoacetate demonstrates a practical application of this reagent. prepchem.com The hydrochloride salt can influence the reaction's pH, which is a critical parameter in the cyclocondensation process. google.com

The condensation of arylhydrazine hydrochlorides with 1,3-diketones in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to provide high regioselectivity in the synthesis of substituted pyrazoles. thieme-connect.com This approach is particularly beneficial when dealing with unsymmetrical 1,3-dicarbonyl compounds where the formation of regioisomers is possible.

Regioselective Synthesis Strategies

The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine can lead to the formation of two possible regioisomeric pyrazoles. thieme-connect.com Therefore, developing regioselective synthesis strategies is a significant area of research. The choice of solvent can significantly influence the regioselectivity of the reaction. For instance, using aprotic polar solvents like N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) can lead to a high degree of regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org

The nature of the substituents on the 1,3-dicarbonyl compound also plays a crucial role. The difference in reactivity between the two carbonyl groups can direct the initial nucleophilic attack of the hydrazine, thereby controlling the regiochemical outcome. researchgate.net For example, in 1,3-diketones containing a trifluoromethyl group, the more electrophilic carbonyl carbon adjacent to the trifluoromethyl group is preferentially attacked by the hydrazine. thieme-connect.com Furthermore, the use of a blocking group at one of the reactive positions of the pyrazole precursor can be an effective strategy to achieve regioselectivity. academie-sciences.fr

Advanced Synthetic Approaches

In addition to classical methods, several advanced synthetic strategies have been developed to improve the efficiency, environmental friendliness, and scope of pyrazole synthesis.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com The application of microwave irradiation in pyrazole synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields compared to conventional heating methods. nih.govrsc.orgrsc.org

This technique has been successfully applied to the synthesis of various pyrazole derivatives. For example, the synthesis of dihydro-pyrazole hybrids has been optimized using microwave irradiation, where equimolar amounts of substituted dibenzalacetones and 4-substituted phenylhydrazine (B124118) hydrochloride are reacted in ethanol (B145695) in the presence of sodium hydroxide. mdpi.com Microwave-assisted synthesis often proceeds under solvent-free conditions, further enhancing its green chemistry credentials. nih.gov A microwave-assisted method has also been developed for the direct N-heterocyclization of hydrazines with metal-acetylacetonate and -dibenzylideneacetonate to produce trisubstituted pyrazoles in excellent yields. nih.gov

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dibenzalacetones, 4-substituted phenylhydrazine hydrochloride | Ethanol, NaOH, 100 W, 75 °C, 30 min | Dihydro-pyrazole hybrids | Not specified | mdpi.com |

| Hydrazines, Metal-acetylacetonate/dibenzylideneacetonate | Microwave irradiation | Trisubstituted pyrazoles | Excellent | nih.gov |

| Phenyl glycidyl (B131873) ether, Imidazoles/Pyrazoles | Solvent-free, 120 °C, 1 min | Substituted azole compounds | Competitive | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed)

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pyrazole derivatives. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

Palladium-catalyzed reactions are widely used for the synthesis of N-arylpyrazoles through the coupling of pyrazole derivatives with aryl halides or triflates. organic-chemistry.orgorganic-chemistry.org For instance, the palladium-catalyzed coupling of aryl triflates with pyrazoles using tBuBrettPhos as a ligand provides N-arylpyrazoles in very good yields. organic-chemistry.org Another palladium-catalyzed protocol involves the ring-opening reaction of 2H-azirines with hydrazones to construct polysubstituted pyrazoles. thieme-connect.com

Copper-catalyzed reactions also offer a versatile and cost-effective alternative for pyrazole synthesis. thieme-connect.com Copper catalysts can promote the synthesis of pyrazoles through various mechanisms, including C-N bond formation via C-H activation. acs.org For example, a copper(I)-catalyzed reaction of phenylhydrazones and dialkyl ethylenedicarboxylates in the presence of a base provides an efficient one-pot synthesis of polysubstituted pyrazoles. thieme-connect.com Furthermore, copper-catalyzed cross-dehydrogenative coupling of alkenyl hydrazones has been utilized for the synthesis of pyrene-substituted pyrazoles. nih.govacs.org

| Catalyst System | Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium/tBuBrettPhos | Aryl triflates, Pyrazole derivatives | N-Arylation | N-Arylpyrazoles | organic-chemistry.org |

| Palladium(OAc)₂ | 2H-Azirines, Hydrazones | Ring-opening | Polysubstituted pyrazoles | thieme-connect.com |

| Copper(I) Iodide | Phenylhydrazones, Dialkyl ethylenedicarboxylates | One-pot synthesis | Polysubstituted pyrazoles | thieme-connect.com |

| Copper(II) Acetate | N-Tosylhydrazones, Terminal alkynes | Aerobic oxidative C(sp²)–H amination | Pyrazoles | acs.org |

| Copper Triflate | Alkenyl hydrazones | Cross-dehydrogenative coupling | Pyrene-substituted pyrazoles | nih.govacs.org |

Multi-component Reactions for Pyrazole Scaffold Construction

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazoles in a single pot. researchgate.net These reactions combine three or more starting materials, offering advantages in operational simplicity and the rapid generation of diverse chemical structures. researchgate.netnih.gov The classic Knorr pyrazole synthesis, a cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine, serves as a foundational two-component reaction that can be expanded into MCR formats. beilstein-journals.org

For the construction of substituted pyrazole scaffolds, a common MCR strategy involves the condensation of a hydrazine, a compound with a carbonyl group, and an active methylene (B1212753) compound. researchgate.netbohrium.com A prominent four-component reaction for synthesizing pyranopyrazoles, for instance, utilizes a (hetero)aromatic aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene compound such as malononitrile. nih.gov This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization steps. nih.gov

While direct MCR synthesis of 4-methoxy-1H-pyrazole is not extensively documented, the principles can be applied. A hypothetical approach could involve a 1,3-dicarbonyl equivalent with a methoxy group at the C2 position, which would become the C4 position of the pyrazole. The reaction of this precursor with hydrazine would then yield the desired 4-methoxy-pyrazole core. More practically, MCRs are used to generate highly functionalized pyrazoles which can be subsequently modified. For example, a three-component reaction of a β-ketoester, an aldehyde, and a hydrazine can produce pyrazole-4-carboxylates, which could potentially be converted to a 4-methoxy derivative in later synthetic steps. beilstein-journals.org

Table 1: Examples of Multi-component Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Malononitrile | Phenylhydrazine | - | SPVA (acid catalyst), solvent-free | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile |

| Aromatic Aldehyde | Hydrazine Hydrate | Ethyl Acetoacetate | Malononitrile | Piperidine, Water, Room Temp | 6-amino-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |

| Aldehyde | β-ketoester | Hydrazine | - | Yb(PFO)₃ | Persubstituted pyrazole-4-carboxylates |

| Hydrazine | Enaminone | DMSO (C₁ source) | Selectfluor | Iodine | 1,4-disubstituted pyrazoles |

Ring-Opening and Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) is a powerful catalytic reaction in organic synthesis used to form unsaturated rings from diene precursors. wikipedia.org While RCM is highly effective for creating a wide range of carbocyclic and heterocyclic systems, its direct application for the de novo synthesis of an aromatic pyrazole ring is uncommon. wikipedia.orgarkat-usa.org The formation of the stable, aromatic pyrazole core typically relies on condensation reactions rather than the olefin metathesis mechanism. mdpi.com

However, RCM serves as a key strategy for constructing complex fused-ring systems containing a pyrazole moiety. A notable application is the synthesis of the 2,6-dihydropyrano[2,3-c]pyrazole ring system. arkat-usa.org In this approach, a pyrazole derivative bearing both an ethenyl group at the 4-position and a prop-2-en-1-yloxy group at the 3-position is synthesized. This diene substrate then undergoes an intramolecular RCM, catalyzed by a Grubbs' catalyst, to form the fused pyran ring, yielding the dihydropyrano[2,3-c]pyrazole structure. arkat-usa.org

Ring-opening metathesis (ROM), often leading to polymerization (ROMP), is generally not employed for the synthesis of small molecules like 4-methoxy-1H-pyrazole itself. These metathesis strategies are more suited for the elaboration of pyrazole-containing molecules, modifying substituents, or building larger, complex architectures that incorporate a pre-formed pyrazole ring. arkat-usa.org

Formation of the Hydrochloride Salt

The formation of 4-methoxy-1H-pyrazole hydrochloride is a straightforward acid-base reaction. Pyrazole and its derivatives are weak bases due to the presence of a pyridine-like nitrogen atom with a lone pair of electrons available for protonation. globalresearchonline.netslideshare.net This basic character allows pyrazoles to react with strong inorganic acids to form stable salts. globalresearchonline.netslideshare.net

Acid-Base Reactions and Salt Formation with Inorganic Acids

The reaction to form the hydrochloride salt involves treating 4-methoxy-1H-pyrazole with hydrochloric acid (HCl). The basic nitrogen atom in the pyrazole ring donates its electron pair to a proton from HCl. slideshare.net This protonation event results in the formation of a positively charged pyrazolium (B1228807) cation, with the chloride ion (Cl⁻) serving as the counter-ion. nih.gov

The general chemical equation for this reaction is: 4-MeO-C₃H₃N₂ (base) + HCl (acid) → [4-MeO-C₃H₄N₂]⁺Cl⁻ (salt)

This process is typically carried out by dissolving the pyrazole free base in a suitable organic solvent, such as diethyl ether or methanol. A solution of hydrochloric acid (either as a gas dissolved in a solvent or as an aqueous solution) is then added. The resulting hydrochloride salt is generally less soluble in the organic solvent than the free base, causing it to precipitate out of the solution. nih.gov This precipitation allows for easy isolation of the salt by filtration.

Table 2: Properties and Purpose of Hydrochloride Salt Formation

| Property | Description |

| Physical State | Salts are often crystalline solids with higher melting points compared to the free base. globalresearchonline.net |

| Stability | The salt form generally offers enhanced stability for storage and handling. |

| Solubility | Hydrochloride salts typically exhibit increased solubility in aqueous media due to their ionic nature. |

| Purification | The process of salt precipitation can be an effective method for purifying the compound from non-basic impurities. |

Chemical Reactivity and Derivatization Pathways of 4 Methoxy 1h Pyrazole

Electrophilic Aromatic Substitution Reactions at the Pyrazole (B372694) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings like pyrazole. lumenlearning.comorganicchemistrytutor.commasterorganicchemistry.com The position of substitution on the pyrazole ring is influenced by the directing effects of existing substituents. libretexts.org In 4-methoxy-1H-pyrazole, the methoxy (B1213986) group (-OCH3) and the ring nitrogens influence the regioselectivity of these reactions.

Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) onto the pyrazole ring. lumenlearning.com

Nitration: Substitution with a nitro group (-NO2) using a mixture of nitric and sulfuric acids. lumenlearning.comorganicchemistrytutor.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.comorganicchemistrytutor.com

Friedel-Crafts Alkylation and Acylation: Addition of alkyl or acyl groups, though these reactions can be complex with heterocyclic compounds. masterorganicchemistry.com

The methoxy group is an activating group and directs incoming electrophiles to the ortho and para positions. However, in the case of the pyrazole ring, the C5 position is generally the most susceptible to electrophilic attack.

Nucleophilic Reactivity of Ring Nitrogens (N1, N2) and Carbon (C4)

The pyrazole ring contains two nitrogen atoms, N1 and N2, which can act as nucleophiles. The C4 carbon, while typically targeted by electrophiles, can exhibit nucleophilic character under certain conditions, particularly in the formation of fused ring systems. The nucleophilicity of the ring nitrogens is crucial for reactions like alkylation and acylation. semanticscholar.orgresearchgate.net

Alkylation and Acylation of Pyrazole Nitrogen Atoms

The nitrogen atoms of the pyrazole ring can be readily alkylated or acylated. imist.maigmpublication.org

N-Alkylation: This is a common method for introducing various alkyl groups onto the pyrazole ring. semanticscholar.org Reagents like alkyl halides or trichloroacetimidates can be used. semanticscholar.orgacs.org The reaction can sometimes lead to a mixture of N1 and N2 alkylated products, with the major product often determined by steric factors. semanticscholar.org For instance, the reaction of 4-chloropyrazole with trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst yields N-alkylated pyrazoles. semanticscholar.org

N-Acylation: Acyl groups can be introduced onto the pyrazole nitrogen using acyl chlorides or anhydrides. researchgate.netrsc.org Phase-transfer catalysis can be employed for the acylation of hydroxypyrazoles. researchgate.net

Derivatization of the Methoxy Group

The methoxy group at the C4 position can also be a site for derivatization. While the O-Me bond is generally stable, it can be cleaved under specific conditions, for example, using reagents like pyridine (B92270) hydrochloride. researchgate.net This cleavage can be a strategic step in the synthesis of other functional groups or in the formation of fused heterocyclic systems. The methoxy group can also influence the reactivity of the pyrazole ring through its electron-donating nature. acs.org

Pathways for Further Functionalization and Heterocycle Synthesis

4-Methoxy-1H-pyrazole serves as a versatile starting material for the synthesis of more complex molecules, including fused heterocyclic systems and further substituted pyrazoles. researchgate.netnih.gov

Formation of Fused Heterocyclic Systems

The pyrazole ring can be fused with other heterocyclic rings to create polycyclic systems with diverse biological activities. nih.gov For example, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines can be synthesized from appropriately substituted pyrazoles. mdpi.com The formation of these fused systems often involves cyclization reactions that utilize functional groups on the pyrazole ring. For instance, an amino group at the C3 or C5 position can react with a suitable reagent to form a new fused ring. researchgate.net

Introduction of Other Substituents (e.g., Halogenation, Formylation)

Halogenation: The introduction of halogen atoms at specific positions on the pyrazole ring is a key strategy for further functionalization. beilstein-archives.org N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for the halogenation of pyrazoles. beilstein-archives.orgresearchgate.net For example, 3-aryl-1H-pyrazol-5-amines can be halogenated at the C4 position using NXS in DMSO. beilstein-archives.org

Formylation: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position. igmpublication.orgmdpi.comchemmethod.com This reaction uses a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and dimethylformamide (DMF). mdpi.com The resulting formylpyrazoles are valuable intermediates for the synthesis of other heterocyclic compounds. chemmethod.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in 4-methoxy-1H-pyrazole hydrochloride will produce a distinct signal.

Based on data for similar pyrazole (B372694) derivatives, the carbon atoms of the pyrazole ring typically resonate in the aromatic region of the spectrum. For example, in 4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole, the pyrazole carbons appear at δ 137.9, 125.8, and 110.7 ppm. rsc.org The methoxy (B1213986) carbon (-OCH₃) would be expected at a higher field.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3/C-5 (pyrazole ring) | Anticipated in the range of δ 125-140 ppm |

| C-4 (pyrazole ring) | Anticipated at a different shift due to the methoxy group |

| -OCH₃ (methoxy) | Anticipated in the range of δ 55-60 ppm |

Note: The table presents anticipated chemical shift ranges based on the structure and data from related compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, TOCSY, NOESY) for Connectivity and Spatial Proximity

Advanced 2D NMR techniques are invaluable for unambiguously assigning signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled. oxinst.com For this compound, a COSY spectrum would be expected to show no cross-peaks between the pyrazole ring protons (H-3 and H-5) and the methoxy protons, confirming their lack of direct coupling. researchgate.net

TOCSY (Total Correlation Spectroscopy) : TOCSY extends the correlations beyond directly coupled spins to reveal entire spin systems. oxinst.com In this molecule, it would further confirm the isolated nature of the proton spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. A NOESY spectrum could show a cross-peak between the methoxy protons and the proton at the 3 or 5-position of the pyrazole ring, depending on the conformation, which would provide strong evidence for the location of the methoxy group at the 4-position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected for the N-H, C-H, C=N, and C-O bonds.

The presence of hydrogen bonding in pyrazoles can influence the N-H stretching frequency, often causing it to appear as a broad band. mdpi.com In solid-state IR spectra of related pyrazoles, N-H stretching vibrations are observed in the region of 3100-3180 cm⁻¹. mdpi.com

| Vibrational Mode | Anticipated Wavenumber (cm⁻¹) |

| N-H stretch (H-bonded) | 3100 - 3200 (broad) |

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 2960 |

| C=N stretch (pyrazole ring) | ~1500 - 1600 |

| C-O stretch (methoxy) | ~1050 - 1250 |

Note: The table presents anticipated vibrational frequencies. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like pyrazole exhibit characteristic absorptions in the UV region. The UV spectrum of 1H-pyrazole shows absorption in the 200-240 nm range. researchgate.net The presence of the methoxy group, an auxochrome, on the pyrazole ring in this compound is expected to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to the unsubstituted pyrazole.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the deduction of its elemental formula. For this compound, HRMS would provide the accurate mass of the protonated molecular ion [M+H]⁺. This experimental mass can then be compared to the calculated theoretical mass for the proposed formula (C₄H₇N₂O⁺ for the cation) to confirm its elemental composition with a high degree of confidence. For example, related pyrazole derivatives have been characterized using HRMS to confirm their calculated molecular formulas. rsc.org

Single Crystal X-Ray Diffraction for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is definitively determined by single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of a compound's molecular structure, including bond lengths, bond angles, and intermolecular interactions.

As of the current literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed crystallographic data such as the crystal system, space group, and precise unit cell dimensions for this particular salt are not available.

However, valuable insights into the probable solid-state structure can be gleaned from the extensive crystallographic studies conducted on related pyrazole derivatives. The fundamental pyrazole ring is a planar, five-membered aromatic heterocycle. In the solid state, N-unsubstituted pyrazoles, such as the parent compound of 4-methoxy-1H-pyrazole, are known to form various hydrogen-bonding motifs, including dimers, trimers, and catemeric chains, through intermolecular hydrogen bonds between the proton-donating NH group and the proton-accepting sp²-hybridized nitrogen atom of adjacent molecules. mdpi.comglobalresearchonline.net

Upon formation of the hydrochloride salt, the pyrazole ring is protonated, typically at the sp²-hybridized nitrogen atom, creating an N-H cation. This protonation event significantly alters the hydrogen bonding landscape. The resulting pyrazolium (B1228807) cation will engage in strong hydrogen bonding with the chloride anion. The solid-state structure would therefore be dominated by these N-H···Cl interactions, which are a primary organizing force in the crystal lattice of hydrochloride salts of nitrogen-containing heterocycles.

While specific experimental data for this compound is pending, the table below presents representative crystallographic data for a related 4-substituted pyrazole derivative, 4-fluoro-1H-pyrazole, to illustrate the type of information obtained from a single-crystal X-ray diffraction study. nsf.gov It is important to note that the data for 4-fluoro-1H-pyrazole is for the neutral compound and not the hydrochloride salt, and its crystal packing will differ from that of the target compound.

| Parameter | Value for 4-fluoro-1H-pyrazole nsf.gov |

|---|---|

| Chemical Formula | C₃H₃FN₂ |

| Formula Weight | 86.07 |

| Temperature | 150 K |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.345(1) |

| b (Å) | 6.989(1) |

| c (Å) | 9.012(2) |

| α (°) | 99.98(3) |

| β (°) | 90.01(3) |

| γ (°) | 109.87(3) |

| Volume (ų) | 309.8(1) |

| Z | 2 |

Future single-crystal X-ray diffraction studies on this compound would be invaluable for precisely defining its solid-state architecture and understanding the specific intermolecular interactions governed by the methoxy group and the hydrochloride moiety.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of pyrazole (B372694) derivatives. eurasianjournals.com It offers a balance between computational cost and accuracy, making it suitable for studying molecules of pharmaceutical interest.

The first step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For pyrazole derivatives, DFT methods, such as B3LYP, are commonly used to calculate the ground-state optimized geometry. aip.orgresearchgate.net These calculations determine key structural parameters like bond lengths, bond angles, and dihedral angles.

The protonation of the pyrazole ring, forming the hydrochloride salt, significantly influences its geometry. The positive charge is localized primarily on the pyrazole ring system, leading to changes in bond lengths and angles compared to the neutral molecule. The methoxy (B1213986) group at the C4 position also imparts specific electronic effects that modulate the ring's geometry. The optimized structure provides the foundation for all further computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyrazole Ring (Illustrative) Note: This table presents typical bond lengths and angles for a pyrazole ring system based on DFT calculations found in the literature for related compounds. Exact values for 4-methoxy-1H-pyrazole hydrochloride would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | N1-N2 | ~ 1.35 Å |

| N2-C3 | ~ 1.33 Å | |

| C3-C4 | ~ 1.42 Å | |

| C4-C5 | ~ 1.38 Å | |

| C5-N1 | ~ 1.34 Å | |

| C4-O | ~ 1.36 Å | |

| Bond Angle | C5-N1-N2 | ~ 112° |

| N1-N2-C3 | ~ 105° | |

| N2-C3-C4 | ~ 111° | |

| C3-C4-C5 | ~ 106° | |

| C4-C5-N1 | ~ 106° |

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data for structure validation. tandfonline.comnih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, calculations would predict the chemical shifts for the protons on the pyrazole ring (at C3 and C5), the methoxy group protons, and the N-H proton. Similarly, shifts for all carbon atoms can be computed. These theoretical values are invaluable for assigning experimental spectra.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. acs.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO & LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. For 4-methoxy-1H-pyrazole, the electron-donating methoxy group would be expected to raise the energy of the HOMO compared to unsubstituted pyrazole.

Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Reactivity Descriptors: From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and softness (S). These parameters provide quantitative measures of the molecule's reactivity and are used to predict how it will interact with other reagents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyrazole Note: These values are representative examples based on published data for pyrazole derivatives and serve to illustrate the concepts. researchgate.net

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | E_HOMO | - | -5.6 to -6.2 |

| LUMO Energy | E_LUMO | - | -1.8 to -2.5 |

| Energy Gap | ΔE | E_LUMO - E_HOMO | 3.5 to 4.0 |

| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | ~ 4.0 |

| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | ~ 1.8 |

Tautomerism Investigations

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a well-known phenomenon in pyrazole chemistry. researchgate.net

For unsymmetrically substituted pyrazoles, prototropic tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2). For a generic 4-substituted pyrazole, this results in two tautomeric forms. Computational studies can accurately predict the relative energies of these tautomers and the energy barrier for their interconversion. researchgate.net The relative stability of the tautomers is determined by calculating their electronic energies, often including zero-point vibrational energy corrections. Solvation models can also be applied to understand how the tautomeric equilibrium shifts in different solvents. orientjchem.org

Substituents on the pyrazole ring have a profound influence on the position of the tautomeric equilibrium. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can stabilize or destabilize one tautomer relative to the other.

In the case of 4-methoxy-1H-pyrazole, the methoxy group is located at the C4 position. Due to the symmetry of this substitution pattern with respect to the two nitrogen atoms, the two possible tautomers (1H- and 2H- forms where the proton is on N1 or N2) are degenerate, meaning they have the same energy. Therefore, in an isolated, gas-phase molecule, there would be no energetic preference for one tautomer over the other. However, in the solid state or in solution, intermolecular interactions such as hydrogen bonding can lead to the stabilization of one particular arrangement over another. mdpi.com The presence of the hydrochloride would mean the pyrazole is protonated, which locks the structure and prevents this form of tautomerism, but understanding the behavior of the parent neutral molecule is crucial context.

Proton Transfer Reaction Studies

Proton transfer is a fundamental reaction in chemistry, and for this compound, it is of particular interest due to the presence of multiple potential protonation sites. The hydrochloride salt form implies that a proton has been transferred to the pyrazole ring. Computational studies, particularly using Density Functional Theory (DFT), can elucidate the thermodynamics and kinetics of this process.

Research on substituted pyrazoles has shown that the position of protonation is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov In the case of 4-methoxy-1H-pyrazole, the methoxy group (-OCH₃) at the C4 position is an electron-donating group through resonance, which increases the electron density at the C4 and C5 positions and on the nitrogen atoms. This electronic effect influences the proton affinity of the different nitrogen atoms in the pyrazole ring.

The energy barrier for intramolecular proton transfer in pyrazoles can be quite high, often in the range of 47-55 kcal/mol, as confirmed by high-level computational methods like CAM-B3LYP and MP2. nih.gov The presence of a substituent at the C4 position influences the stability of the system and the activation energy for proton migration. nih.gov In the context of the hydrochloride salt, the proton is localized on the most basic nitrogen atom, and computational models can predict the geometric and electronic changes upon this protonation.

Table 1: Calculated Proton Affinities (PA) and Gas-Phase Basicities (GB) for Pyrazole and Substituted Pyrazoles (Illustrative Data)

| Compound | Substituent | Position | Proton Affinity (kcal/mol) | Gas-Phase Basicity (kcal/mol) |

| Pyrazole | -H | - | 212.3 | 205.1 |

| 3-Methylpyrazole | -CH₃ | 3 | 217.8 | 210.6 |

| 4-Methylpyrazole | -CH₃ | 4 | 215.1 | 207.9 |

| 3-Aminopyrazole | -NH₂ | 3 | 224.5 | 217.3 |

| 4-Aminopyrazole | -NH₂ | 4 | 220.1 | 212.9 |

Note: This table is illustrative and based on general trends observed in computational studies of substituted pyrazoles. The values are representative and intended to show the effect of substituents on proton affinity.

Intermolecular Interactions and Self-Association Phenomena

The ability of pyrazole derivatives to form intermolecular hydrogen bonds plays a crucial role in their solid-state structure and solution behavior. nih.gov NH-pyrazoles can self-assemble through N-H···N hydrogen bonds to form various structures such as dimers, trimers, tetramers, and even infinite chains. nih.govresearchgate.net The formation of these supramolecular structures is driven by the hydrogen bond donor capability of the N-H group and the acceptor capability of the pyridinic nitrogen atom. nih.gov

In 4-methoxy-1H-pyrazole, the methoxy group can also participate in weaker C-H···O hydrogen bonds, further influencing the packing in the solid state. Upon formation of the hydrochloride salt, the protonated pyrazole ring will have a stronger hydrogen bond donor in the form of the N-H⁺ group. The chloride anion (Cl⁻) will act as a primary hydrogen bond acceptor.

Computational modeling can be used to explore the potential self-association patterns of this compound. Energy calculations for different dimeric and oligomeric structures can reveal the most stable arrangements. These studies often employ DFT methods combined with corrections for dispersion interactions, which are crucial for accurately describing non-covalent interactions. nih.gov

The molecular electrostatic potential (MEP) surface is a valuable tool in these studies, as it visually represents the regions of positive and negative electrostatic potential on the molecule. nih.gov For 4-methoxy-1H-pyrazole, the MEP would show a negative potential (red) around the pyridinic nitrogen, making it a likely hydrogen bond acceptor, and a positive potential (blue) around the N-H proton, making it a hydrogen bond donor. In the hydrochloride salt, the positive potential around the N-H⁺ group would be significantly enhanced, leading to strong hydrogen bonding with the chloride ion.

Table 2: Typical Hydrogen Bond Geometries in Self-Associated Pyrazoles from Computational Studies

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) |

| N-H···N | 2.80 - 3.00 | 160 - 180 |

| N⁺-H···Cl⁻ | 3.00 - 3.20 | 170 - 180 |

| C-H···O | 3.20 - 3.50 | 140 - 160 |

Note: This table provides typical ranges for hydrogen bond parameters in pyrazole systems based on computational and crystallographic data.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. eurasianjournals.comnih.govnih.gov By calculating the energies of reactants, transition states, intermediates, and products, a detailed picture of the reaction pathway can be constructed. nih.gov This approach has been applied to various reactions, including electrophilic substitution, cycloadditions, and metal-catalyzed cross-coupling reactions. researchgate.netacs.org

For 4-methoxy-1H-pyrazole, computational studies can predict its reactivity towards various reagents. The methoxy group, being an activating group, will influence the regioselectivity of electrophilic substitution reactions. The calculated partial atomic charges and Fukui functions can be used to identify the most nucleophilic and electrophilic sites in the molecule, thereby predicting the outcome of reactions.

For instance, in an electrophilic aromatic substitution reaction, the C5 position is often predicted to be the most reactive site in 4-substituted pyrazoles. Computational modeling can confirm this by calculating the activation energies for substitution at different positions on the pyrazole ring.

Furthermore, computational studies can be employed to understand the role of 4-methoxy-1H-pyrazole as a ligand in transition metal catalysis. nih.gov The coordination of the pyrazole to a metal center alters its electronic properties and reactivity, which can be modeled to understand and predict catalytic cycles. nih.gov

Applications in Organic Synthesis and Coordination Chemistry

4-Methoxy-1H-Pyrazole as a Synthetic Building Block

4-Methoxy-1H-pyrazole hydrochloride serves as a valuable precursor in the creation of more complex molecules. Its inherent chemical structure, featuring a reactive pyrazole (B372694) ring and a methoxy (B1213986) group, allows for a variety of chemical transformations.

Precursor for Complex Heterocyclic Systems

The pyrazole scaffold is a fundamental component in the synthesis of a wide array of intricate heterocyclic systems. nih.govnih.govmdpi.com The reactivity of the pyrazole ring, including the nitrogen atoms and the carbon atoms, provides multiple sites for chemical modification, enabling the construction of fused-ring systems and other complex architectures. researchgate.net For instance, pyrazole derivatives can be key starting materials in multi-component reactions, which efficiently generate molecular complexity in a single step. mdpi.com The methoxy group on the pyrazole ring can influence the electronic properties of the molecule, thereby directing the course of these synthetic transformations. acs.org

The synthesis of various pyrazole-fused heterocyclic systems often utilizes pyrazole-4-carbaldehydes as versatile precursors. researchgate.netsciencescholar.us These aldehydes can be derived from appropriately substituted pyrazoles and can undergo a variety of condensation and cyclization reactions to form bicyclic and polycyclic systems. The presence of a methoxy group can enhance the reactivity and solubility of these intermediates.

Intermediate in the Synthesis of Specialty Chemicals

Beyond complex heterocycles, 4-methoxy-1H-pyrazole is an intermediate in the synthesis of various specialty chemicals. mdpi.comresearchgate.net The term "specialty chemicals" encompasses a broad range of compounds with specific functions, often produced in lower volumes and at higher prices than bulk chemicals. The pyrazole core is a common feature in many biologically active molecules, making its derivatives, including 4-methoxy-1H-pyrazole, valuable intermediates in the pharmaceutical and agrochemical industries. nih.govgoogle.com

For example, the synthesis of certain fluorinated pyrazole derivatives, which have applications in medicinal chemistry, can start from a pyrazole precursor. google.com The methoxy group can be a handle for further functionalization or can be retained in the final product to modulate its properties.

Coordination Chemistry of Pyrazole Ligands

The nitrogen atoms of the pyrazole ring make it an excellent ligand for coordinating with metal ions. This property is central to the field of coordination chemistry, where pyrazole derivatives are used to create a vast array of metal complexes with diverse structures and applications.

Metal Complexes Involving Pyrazole Derivatives

Pyrazole and its derivatives are widely used as ligands in coordination chemistry, forming complexes with a variety of transition metals. researchgate.netnih.govcapes.gov.brresearchgate.net The resulting metal complexes exhibit a range of coordination geometries and can have interesting magnetic, electronic, and catalytic properties. The specific substituents on the pyrazole ring, such as the methoxy group in 4-methoxy-1H-pyrazole, can influence the steric and electronic environment around the metal center, thereby tuning the properties of the resulting complex. researchgate.net

For instance, copper(II) complexes with pyrazole-based ligands have been synthesized and studied for their potential as mimics of antioxidant enzymes. nih.gov The coordination of the pyrazole ligand to the copper center is a key feature of these complexes. Similarly, cobalt, nickel, palladium, and zinc complexes with pyrazole derivatives have been investigated. researchgate.net The formation of these complexes can be achieved through various synthetic methods, including solid-state reactions. nih.gov

Table 1: Examples of Metal Complexes with Pyrazole Derivatives

| Metal Ion | Pyrazole Ligand | Resulting Complex Type | Potential Application | Reference |

| Copper(II) | Substituted pyrazoles | Mononuclear Cu(II) complexes | Antioxidant enzyme mimics | nih.gov |

| Cobalt(II) | 3(5)-(4-methoxyphenyl)pyrazole | Coordination polymer | Hydrogen-bonded networks | researchgate.net |

| Nickel(II) | 3(5)-(4-methoxyphenyl)pyrazole | Coordination polymer | Hydrogen-bonded networks | researchgate.net |

| Palladium(II) | 3(5)-(4-methoxyphenyl)pyrazole | Square planar complex | Catalysis | researchgate.net |

| Zinc(II) | 3(5)-(4-methoxyphenyl)pyrazole | Tetrahedral complex | Luminescent materials | researchgate.net |

| Iron(III) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear complex | Antibacterial agents | nih.gov |

| Cadmium(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Mononuclear complex | Antibacterial agents | nih.gov |

Ligand Design and Metal-Ligand Interactions

The design of pyrazole-based ligands is a crucial aspect of modern coordination chemistry. nih.govresearchgate.net By systematically modifying the substituents on the pyrazole ring, chemists can fine-tune the electronic and steric properties of the ligand. This, in turn, allows for precise control over the structure and reactivity of the resulting metal complexes. researchgate.net The methoxy group in 4-methoxy-1H-pyrazole, for example, can participate in hydrogen bonding or other non-covalent interactions, which can play a significant role in the self-assembly of supramolecular structures. researchgate.net

The study of metal-ligand interactions in pyrazole complexes provides valuable insights into the fundamental principles of coordination chemistry. researchgate.net Techniques such as X-ray crystallography are used to determine the precise three-dimensional arrangement of atoms in these complexes, revealing details about bond lengths, bond angles, and intermolecular forces. This information is essential for understanding the properties of the complexes and for designing new ligands with desired characteristics.

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-1H-pyrazole hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, 4-methoxy-1H-pyrazole can be synthesized via condensation of methoxy-substituted hydrazines with 1,3-diketones, followed by treatment with hydrochloric acid to form the hydrochloride salt . Key parameters include:

- Temperature : Reactions are often conducted at 80–120°C to ensure complete cyclization.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while protic solvents (e.g., ethanol) improve selectivity .

- Workup : Acidic aqueous extraction isolates the hydrochloride salt with ≥85% purity.

Table 1 : Representative Reaction Conditions

| Precursor | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methoxy-hydrazine + diketone | Ethanol | 100 | 78 | 92 |

| Hydrazine derivative | DMF | 120 | 85 | 89 |

Q. How is the structural identity of this compound confirmed?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:

- NMR : -NMR confirms the methoxy group (δ 3.8–4.0 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm). -NMR verifies the carbonyl carbon in the hydrochloride salt .

- Mass Spectrometry : ESI-MS shows the molecular ion peak at m/z 143.1 [M+H] for the free base and 179.5 [M+Cl] for the hydrochloride .

- HPLC : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) confirms purity >95% .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of pyrazole ring formation in this compound synthesis?

- Methodological Answer : Solvent polarity directly impacts reaction kinetics and regioselectivity:

- Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates, favoring 1,3-dipolar cycloaddition pathways and reducing byproduct formation .

- Protic solvents (e.g., methanol) promote hydrogen bonding, enhancing selectivity for the 1H-pyrazole tautomer.

Temperature modulates reaction equilibrium; higher temperatures (≥100°C) accelerate cyclization but may degrade sensitive methoxy groups. Controlled heating (80–90°C) balances yield and stability .

Q. What strategies resolve contradictions in reported biological activities of 4-methoxy-1H-pyrazole derivatives across studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions or impurity profiles. To address this:

- Orthogonal Assays : Cross-validate using multiple assays (e.g., enzyme inhibition + cell viability) to confirm activity .

- Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., hydrolyzed methoxy groups) that may interfere with bioactivity .

- Structural Analogues : Compare activities of derivatives (e.g., 4-chloro vs. 4-methoxy) to isolate substituent effects .

Table 2 : Comparative Bioactivity of Pyrazole Derivatives

| Compound | IC (μM) | Assay Type | Reference |

|---|---|---|---|

| 4-Methoxy-1H-pyrazole HCl | 12.5 | Enzyme Inhibition | |

| 4-Chloro-1H-pyrazole HCl | 8.7 | Cell Viability |

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations map potential energy surfaces to identify favored cyclization pathways. Key steps include:

- Transition State Analysis : Locate energy barriers for tautomerization and ring closure.

- Solvent Modeling : COSMO-RS models simulate solvent effects on reaction thermodynamics .

- Validation : Compare predicted intermediates with experimental LC-MS/MS data .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of HCl vapors.

- Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.